1-amino-2-chloroanthracene-9,10-dione
Overview
Description
1-amino-2-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 1-position and a chlorine atom at the 2-position, along with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-2-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene to form 1-nitroanthracene, followed by reduction to 1-aminoanthracene. The amino group is then chlorinated to yield this compound. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-amino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound .
Scientific Research Applications
1-amino-2-chloroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-2-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
1-aminoanthracene-9,10-dione: Lacks the chlorine atom, resulting in different reactivity and applications.
2-aminoanthracene-9,10-dione: Similar structure but with the amino group at the 2-position, leading to different chemical properties.
1-chloroanthracene-9,10-dione:
Uniqueness
1-amino-2-chloroanthracene-9,10-dione is unique due to the presence of both an amino and a chloro group, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
1-amino-2-chloroanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBTPNGSQEDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059446 | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-07-7 | |
Record name | 1-Amino-2-chloro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-chloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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